7-(2-Methylphenyl)-7-oxoheptanoic acid
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Overview
Description
7-(2-Methylphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a 2-methylphenyl group and a ketone functional group at the seventh position
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 7-(2-Methylphenyl)-7-oxoheptanoic acid has been utilized in various synthesis techniques. One study illustrates its use in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a key intermediate in the preparation of prostaglandins. Methods for its preparation include synthesis from cycloheptanone, 1-methoxycycloheptene, suberic acid, methyl 7-iodoheptanoate, and from 6-bromohexanoic acid or E-caprolactone (Ballini & Petrini, 1984).
- Monitoring Synthesis via Gas Chromatography : Gas chromatography has been employed to monitor the conversion of cycloheptanone to methyl 7-oxoheptanoate, an important intermediate in prostaglandin synthesis. This method provides efficient and reproducible separation of components in reaction mixtures (Wakharkar et al., 1994).
Applications in Medicinal Chemistry
- Anticonvulsant Activity : Research has explored the anticonvulsant properties of related compounds like 2-amino-7-phosphonoheptanoic acid (2APH) against various convulsants. It is noted that 2APH can antagonize convulsions induced by certain substances, suggesting its potential in medicinal applications (Czuczwar & Meldrum, 1982).
- Antiproliferative Activity : A study on combretastatin derivatives includes the synthesis of a compound containing 7-oxoheptanoate which demonstrated moderate cytotoxicity against human epithelial lung carcinoma cells. This highlights the potential of 7-oxoheptanoate derivatives in cancer research (Nurieva et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methylphenyl)-7-oxoheptanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of toluene with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-Methylphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and controlled temperatures.
Major Products
Oxidation: Carbox
Properties
IUPAC Name |
7-(2-methylphenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-11-7-5-6-8-12(11)13(15)9-3-2-4-10-14(16)17/h5-8H,2-4,9-10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLGXZBHGMKCQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645283 |
Source
|
Record name | 7-(2-Methylphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-33-8 |
Source
|
Record name | 2-Methyl-ζ-oxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Methylphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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